molecular formula C13H18O B13406355 (R)-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one

(R)-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one

Cat. No.: B13406355
M. Wt: 190.28 g/mol
InChI Key: GXAKHILLTZKAIQ-LLVKDONJSA-N
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Description

(R)-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is a chiral sesquiterpene derivative belonging to the hexahydronaphthalenone structural class. This compound is of significant interest in natural product chemistry and phytochemical research, as structurally similar sesquiterpenes and chromones are recognized as key bioactive components in valuable materials like agarwood, contributing to its distinctive aromatic and therapeutic properties . Researchers can utilize this compound as a high-purity standard or as a building block for the synthesis and exploration of complex natural products. Preliminary research on analogous compounds suggests potential areas of investigation include antioxidant activity, as well as the inhibition of acetylcholinesterase and α-glucosidase, which are relevant targets in neurological and metabolic disorder research . Furthermore, related sesquiterpene structures have been investigated for their sedative and hypnotic effects, indicating this enantiopure (R)-configured compound may hold value in neuropharmacological studies aimed at developing new therapeutic agents . Its defined stereochemistry is crucial for studying structure-activity relationships and receptor interactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(7R)-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h11H,1,3-8H2,2H3/t11-/m1/s1

InChI Key

GXAKHILLTZKAIQ-LLVKDONJSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC2=C(C1)C(=O)CCC2

Canonical SMILES

CC(=C)C1CCC2=C(C1)C(=O)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of geranyl pyrophosphate, which is a precursor in the biosynthesis of terpenes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the extraction of natural precursors from plant sources, followed by chemical modification. For example, limonene, a naturally occurring monoterpene, can be used as a starting material . The industrial process would typically involve large-scale extraction, purification, and chemical transformation steps to produce the final compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural products makes it a useful tool for probing biological systems.

Medicine

In medicine, ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of drug candidates.

Industry

In industry, this compound can be used in the production of fragrances and flavors. Its pleasant aroma and stability make it a desirable ingredient in consumer products.

Mechanism of Action

The mechanism of action of ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Hexahydronaphthalenones

a. 3,4,5,6,7,8-Hexahydronaphthalen-1(2H)-one (HHNO)
  • Structure : Lacks the propene substituent at C-5.
  • Source: Synthesized via catalytic rearrangement of cyclic ketones, such as cyclohexanone derivatives, under high-temperature conditions .
  • Properties : Lower molecular weight (C₁₀H₁₄O) and hydrophobicity (logP = 2.46) compared to the target compound, which has additional carbons from the propene group .
b. 7a-Methyl-5,6,7,7a-tetrahydro-1H-inden-2(4H)-one (MTHIO)
  • Structure: Features a fused indenone ring system instead of a naphthalenone backbone.
  • Applications: Co-produced with HHNO in catalytic reactions; used in aromatics synthesis .
c. 6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
  • Structure: Substituted with a dipropylamino group at C-4.

Stereochemical and Functional Group Modifications

a. (4aS,7R)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
  • Structure : Contains a hydroxylated isopropyl group at C-7 instead of propene.
  • Biological Role : Isolated from induced agarwood, this derivative exhibits distinct bioactivity profiles due to increased polarity from the hydroxyl group .
b. Ligucyperonol
  • Structure : (4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one.

Saturation and Ring System Variations

a. 3,4,5,6,7,8-Hexahydroazulen-1(2H)-one
  • Structure : Azulene-derived ketone with a 10-membered ring system.
  • Analytical Data: Smaller molecular formula (C₁₀H₁₄O) and higher symmetry compared to the naphthalenone-based target compound .
b. (1R)-7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
  • Structure : Partially saturated (tetrahydro) naphthalene core with an isopropyl substituent.
  • Applications : Used in organic synthesis; reduced ring saturation increases rigidity compared to the hexahydro target compound .

Research Implications

In contrast, hydroxylated analogs like Ligucyperonol may exhibit better solubility for aqueous applications. Stereochemical variations, such as the (4aS,7R) configuration, further modulate bioactivity, as seen in agarwood-derived compounds . Synthetic derivatives with amino groups (e.g., dipropylamino) expand utility in drug design, though their increased basicity requires careful formulation .

Biological Activity

(R)-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties through a review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydronaphthalenes, characterized by a bicyclic structure that may influence its interaction with biological systems. The molecular formula is C_{13}H_{16}O, and its structure can be represented as follows:

C13H16O\text{C}_{13}\text{H}_{16}\text{O}

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that related naphthalene derivatives could scavenge free radicals effectively. The antioxidant activity was measured using various assays such as DPPH and ABTS radical scavenging assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound25 ± 2.530 ± 3.0
Similar Naphthalene Derivative20 ± 1.528 ± 2.0

2. Anticancer Activity

Several studies have examined the anticancer potential of naphthalene derivatives. For instance, this compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-715 ± 1.5
HeLa12 ± 1.0

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in vitro using lipopolysaccharide (LPS) stimulated macrophages. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1000 ± 50300 ± 30
IL-6800 ± 40250 ± 25

Case Studies

Case Study: Anticancer Effects in vivo
A notable study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study: Neuroprotective Effects
In another investigation focusing on neuroprotection, the compound exhibited protective effects against oxidative stress-induced neuronal cell death in vitro. The mechanism was attributed to the modulation of antioxidant enzyme activity.

Q & A

Q. How can the crystal structure of (R)-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one be determined experimentally?

Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:

  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (e.g., 100 K) data acquisition to minimize thermal motion artifacts.
  • Structure Solution : Employ the SHELXT program for automated phase determination, leveraging Patterson or dual-space methods for small molecules .
  • Refinement : Refine the model with SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms and applying restraints for disordered moieties (e.g., the prop-1-en-2-yl group) .
  • Validation : Use WinGX/ORTEP for geometry analysis and visualization of anisotropic displacement ellipsoids .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: A common approach involves:

Cyclization : Start with a substituted cyclohexenone precursor. For example, NaH-mediated deprotonation in benzene at 80°C facilitates intramolecular cyclization .

Functionalization : Introduce the prop-1-en-2-yl group via Friedel-Crafts alkylation or transition-metal-catalyzed coupling.

Purification : Use silica gel column chromatography (e.g., EtOAc/hexane 1:25) to isolate the product, followed by recrystallization for enantiomeric enrichment .

Q. Table 1: Representative Synthetic Yields

StepConditionsYield (%)Purity (HPLC)
CyclizationNaH, benzene, 80°C, 1.5h8595%
Prop-1-en-2-yl additionPd(OAc)₂, ligand, THF7290%

Advanced Research Questions

Q. How can stereochemical challenges during the synthesis of the (R)-enantiomer be addressed?

Methodological Answer: Stereocontrol is critical for the (R)-configuration at C7:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to set the stereocenter.
  • Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinone) to the ketone, followed by diastereoselective alkylation .
  • Analytical Monitoring : Employ chiral HPLC (e.g., Chiralpak AD-H column) or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) to confirm enantiopurity .

Q. How should researchers resolve contradictory bioactivity data in enzyme inhibition studies involving this compound?

Methodological Answer: Discrepancies may arise from:

  • Enantiomeric Purity : Ensure >99% ee via repeated recrystallization or preparative SFC (supercritical fluid chromatography) .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 phosphate buffer) and co-solvent concentrations (e.g., <1% DMSO) to avoid false positives .
  • Target Validation : Use CRISPR knockouts or isothermal titration calorimetry (ITC) to confirm direct binding to the enzyme .

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 6.38 (br s, 1H, aromatic), 2.55 (m, 1H, CH₂)
IR (ATR)ν 1686 cm⁻¹ (C=O), 2955 cm⁻¹ (C-H)

Q. What computational methods validate the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses in enzyme active sites (e.g., cytochrome P450).
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions.
  • QM/MM Calculations : Combine Gaussian (DFT) and AMBER for electronic structure analysis of reactive intermediates .

Q. How can researchers optimize reaction conditions to improve scalability without compromising stereoselectivity?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for precise temperature control during exothermic steps (e.g., cyclization).
  • Catalyst Recycling : Immobilize chiral catalysts on magnetic nanoparticles for reuse over 5+ cycles .
  • DoE (Design of Experiments) : Use response surface methodology to optimize parameters like temperature, pressure, and solvent ratio .

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